2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol
Description
Properties
CAS No. |
918900-40-0 |
|---|---|
Molecular Formula |
C12H17ClFNO |
Molecular Weight |
245.72 g/mol |
IUPAC Name |
2-[(3-chloro-2-fluorophenyl)methyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17ClFNO/c1-9(2)15(6-7-16)8-10-4-3-5-11(13)12(10)14/h3-5,9,16H,6-8H2,1-2H3 |
InChI Key |
BVEBTCRUAGIIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can be achieved through multiple routes, primarily involving the reaction of appropriate starting materials under specific conditions. Here are notable methods:
Method A: Reduction of Benzonitrile Derivatives
This method involves the conversion of a benzonitrile derivative into the corresponding amine followed by further functionalization. The reduction can be performed using lithium aluminum hydride or catalytic hydrogenation with Raney nickel or cobalt.
Method B: Alkylation Reactions
The amine derived from the previous step can undergo alkylation with isopropyl bromide or iodide in an appropriate solvent such as acetone or DMF, often in the presence of a base like sodium hydride or potassium carbonate.
Specific Reaction Conditions
Several patents and studies outline specific conditions for synthesizing derivatives related to 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol:
| Method | Conditions | Yield | Notes |
|---|---|---|---|
| Patent EP1114809A1 | Reaction of 3-chloro-2-fluorobenzonitrile with isopropylamine in methanol | High yield (up to 95%) | Requires phase transfer catalyst |
| ACS Publication | Use of triethylamine as a base in isopropanol at reflux | 90%+ | Effective for producing high-purity products |
| Ambeed Data | Heating mixture of chloro and fluorinated benzyl derivatives in isopropanol | 74% - 96% | Varies based on specific reactants used |
Alternative Synthesis Approaches
Research has also explored alternative synthetic routes that may offer advantages in terms of yield and purity:
Carboxylic Acid Derivatives : Utilizing carboxylic acids as starting materials can provide an efficient pathway to synthesize amines through reductive amination processes.
Use of Microwave-Assisted Synthesis : Employing microwave irradiation to accelerate reactions has shown promise for improving yields and reducing reaction times when synthesizing complex amines.
Yield and Purity Considerations
The choice of preparation method significantly impacts both yield and purity:
Methods utilizing phase transfer catalysts often achieve higher yields due to improved reaction kinetics.
Reactions conducted under microwave conditions tend to produce purer products more rapidly compared to traditional heating methods.
Environmental and Economic Factors
Sustainability and cost-effectiveness are crucial in industrial applications:
Solvent choice (e.g., isopropanol vs. DMF) affects both environmental impact and cost; greener solvents are preferred where possible.
The use of catalysts can reduce the amount of raw materials required, thus lowering overall costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethanol group to an alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Halogen Effects: The target compound’s 3-Cl-2-F substitution may confer greater metabolic stability compared to mono-halogenated analogs like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol .
- Bulk vs.
- Synthetic Complexity : The trifluoromethyl group in ’s compound requires specialized fluorination reagents, whereas the target compound’s Cl/F substituents can be introduced via conventional halogenation .
Pharmacological and Physicochemical Properties
Solubility and LogP
- Target Compound: Predicted logP ~2.1 (Cl/F substituents increase hydrophobicity relative to non-halogenated analogs).
- Trifluoromethyl Analog () : Higher logP (~2.8) due to the strong lipophilicity of CF₃, reducing aqueous solubility.
- 3-Fluorobenzyl Derivative () : Lower logP (~1.9) owing to fewer halogens, improving solubility but possibly reducing membrane permeability .
Biological Activity
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is a synthetic organic compound with the molecular formula C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol. Its structure includes a chlorinated and fluorinated benzyl group, an isopropyl amine, and an ethanol moiety, which contribute to its potential biological activity. This compound has garnered interest for its possible interactions with various biomolecules, suggesting therapeutic applications.
Research indicates that 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol may interact with specific enzymes or receptors, influencing their activities and triggering various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest that these interactions could lead to significant pharmacological effects.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol differentiates it from structurally similar compounds. For instance, compounds with similar benzyl substitutions but without the fluorine or chlorine substitutions may exhibit different biological activities. This highlights the importance of the halogen substitutions in modulating the compound's reactivity and biological profile.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol | C₁₂H₁₇ClFNO | Potential enzyme/receptor interactions |
| Similar Compound A | C₁₂H₁₇NO | Moderate receptor binding |
| Similar Compound B | C₁₂H₁₇BrNO | Low enzyme inhibition |
Case Studies
- Therapeutic Potential : Early studies have suggested that 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol may serve as a lead compound in developing new therapeutic agents aimed at treating conditions related to enzyme dysfunctions or receptor malfunctions.
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities, leading to altered metabolic pathways in cell cultures. These findings warrant further exploration into its potential as a drug candidate.
- Animal Models : Preliminary animal studies are being conducted to evaluate the efficacy and safety profile of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol in vivo. Results from these studies are expected to provide insights into dosage optimization and therapeutic windows.
The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol typically involves several chemical reactions that can be optimized for high purity and yield. Techniques such as continuous flow systems or automated reactors are often employed for industrial-scale production.
Synthesis Pathway
- Starting Materials : The synthesis begins with commercially available precursors that undergo halogenation and amination reactions.
- Reaction Conditions : Specific temperature and solvent conditions are crucial for optimizing yield and purity.
- Boiling Point : Approximately 275 °C
- Density : Approximately 1.1 g/cm³
- LogP : 2.31 (indicating moderate lipophilicity)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
